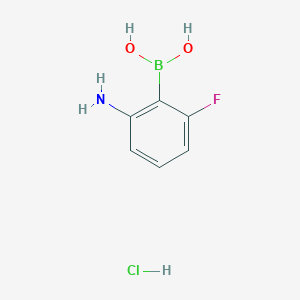
2-Amino-6-fluorophenylboronic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluorophenylboronic acid hydrochloride typically involves the reaction of 2-Amino-6-fluorophenylboronic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the stability of the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent quality and yield. The process is designed to be efficient and scalable, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluorophenylboronic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include boronate esters, reduced derivatives, and substituted phenylboronic acids. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Amino-6-fluorophenylboronic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-Amino-6-fluorophenylboronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylboronic acids and their derivatives, such as:
- 2-Aminophenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Amino-4-fluorophenylboronic acid
Uniqueness
What sets 2-Amino-6-fluorophenylboronic acid hydrochloride apart is its unique combination of amino and fluorine substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H8BClFNO2 |
|---|---|
Molecular Weight |
191.40 g/mol |
IUPAC Name |
(2-amino-6-fluorophenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,10-11H,9H2;1H |
InChI Key |
SXKJXLPLDNUJGI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1F)N)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















